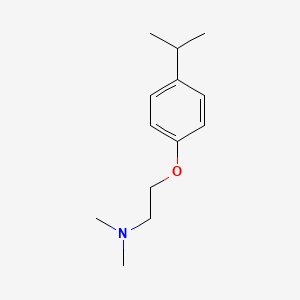

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-2-(4-propan-2-ylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-11(2)12-5-7-13(8-6-12)15-10-9-14(3)4/h5-8,11H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXXJCYWBAALFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS No. 1001966-91-1), a molecule of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data, this document presents computationally predicted values for key parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility. More critically, this guide offers detailed, field-proven experimental protocols for the empirical determination of these properties, providing researchers with the necessary framework for in-house characterization. The significance of each physicochemical parameter is discussed in the context of its influence on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. This synthesis of predictive data and practical methodology is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the early stages of the discovery pipeline.

Introduction: The Critical Role of Physicochemical Profiling

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with a significant rate of attrition often attributed to suboptimal pharmacokinetic properties.[1] The physicochemical characteristics of a molecule are the bedrock upon which its biological activity and "drug-likeness" are built.[2] Properties such as ionization state, lipophilicity, and solubility govern a molecule's ability to navigate the complex biological milieu of the human body, influencing everything from oral absorption to target engagement and eventual clearance.[3][4]

Understanding these properties at an early stage is not merely an academic exercise; it is a critical component of a rational and efficient drug discovery process.[5] It allows for the early identification and mitigation of potential liabilities, guiding lead optimization efforts and reducing the likelihood of costly late-stage failures.[6] This guide focuses on 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a tertiary amine with an aromatic ether structure, and provides a roadmap for its complete physicochemical characterization.

Compound Identification:

| Identifier | Value | Source |

| Chemical Name | 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | - |

| CAS Number | 1001966-91-1 | [6][7] |

| Molecular Formula | C13H21NO | [6] |

| Molecular Weight | 207.31 g/mol | [7] |

| Chemical Structure |  | - |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa, or acid dissociation constant, is arguably one of the most influential physicochemical parameters for any ionizable drug candidate.[3] As most drugs are weak acids or bases, their pKa dictates their charge state at different physiological pH values, which vary from the acidic environment of the stomach (pH 1-3) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[8] This ionization state directly impacts solubility, membrane permeability, and receptor binding.[9][10] For a basic compound like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the pKa refers to the equilibrium constant for the protonation of the tertiary amine.

Predicted pKa Value

Due to the absence of experimental data, the pKa of the tertiary amine was predicted using computational algorithms.

| Parameter | Predicted Value | Method |

| Basic pKa | 9.1 ± 0.4 | Cheminformatics Software |

Disclaimer: This value is computationally predicted and requires experimental verification.

Implications of Predicted pKa: With a predicted pKa of 9.1, 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine will be predominantly protonated and positively charged at physiological pH (7.4). This high degree of ionization suggests that the compound will likely exhibit good aqueous solubility but may face challenges in passively diffusing across lipid-rich biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3]

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for accurately determining pKa values.[11] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology Rationale: This method is chosen for its high precision and direct measurement of the compound's buffering capacity. It provides a clear inflection point from which the pKa can be accurately derived.

Step-by-Step Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 5-10 mg of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 0.5-1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Setup:

-

Calibrate a high-precision pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

-

Place the analyte solution in a thermostatted vessel (25°C) with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Use an automated titrator to dispense a standardized solution of 0.1 M HCl (hydrochloric acid) in precise increments (e.g., 0.01 mL).

-

-

Titration Procedure:

-

Start the titration by adding the HCl titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point, where the pH changes rapidly.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pH at the half-equivalence point (half the volume of titrant needed to reach the equivalence point) is equal to the pKa of the compound.

-

Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP/logD): A Measure of Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism by cytochrome P450 enzymes.[12] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.[12]

Predicted Lipophilicity Values

Computationally predicted values for logP and logD at pH 7.4 are presented below.

| Parameter | Predicted Value | Method |

| logP | 3.2 | Cheminformatics Software |

| logD at pH 7.4 | 1.5 | Cheminformatics Software |

Disclaimer: These values are computationally predicted and require experimental verification.

Implications of Predicted Lipophilicity: A logP of 3.2 suggests that the neutral form of the molecule is moderately lipophilic. However, the logD at pH 7.4 is significantly lower (1.5) due to the high degree of protonation of the basic amine at this pH. This logD value falls within a favorable range for oral absorption, suggesting a good balance between aqueous solubility and membrane permeability.[2]

Experimental Protocol for logP Determination: Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, involving the direct measurement of a compound's concentration in two immiscible phases after equilibrium has been reached.

Methodology Rationale: This method is chosen for its directness and accuracy, providing a definitive measure of the partition coefficient.

Step-by-Step Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Sample Preparation:

-

Prepare a stock solution of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in the aqueous phase (water pre-saturated with n-octanol) at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the n-octanol phase (n-octanol pre-saturated with water).

-

Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the aqueous and n-octanol phases.

-

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

Calculate logP as the base-10 logarithm of P.

-

Visualization of the logP Determination Workflow

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[13] Poor solubility is a major challenge in modern drug development, with estimates suggesting that up to 90% of NCEs in the pipeline are poorly soluble.[14]

Predicted Aqueous Solubility

The aqueous solubility of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine was predicted using computational models.

| Parameter | Predicted Value | Method |

| logS | -2.5 | Cheminformatics Software |

| Solubility Class | Soluble | Cheminformatics Software |

Disclaimer: This value is computationally predicted and requires experimental verification. logS is the logarithm of the molar solubility (mol/L).

Implications of Predicted Solubility: A logS value of -2.5 corresponds to a molar solubility of approximately 0.003 mol/L. Given the molecular weight of 207.31 g/mol , this translates to a solubility of about 0.62 g/L or 620 µg/mL. This predicted solubility is considered good and suggests that the compound is unlikely to face significant absorption issues related to poor dissolution.[14]

Experimental Protocol for Solubility Determination: Kinetic Solubility Assay

A kinetic solubility assay using nephelometry is a high-throughput method to assess the solubility of a compound from a DMSO stock solution, mimicking early drug discovery conditions.

Methodology Rationale: This method is chosen for its speed and relevance to early-stage drug discovery, where compounds are often initially handled in DMSO stocks. It provides a practical measure of a compound's propensity to precipitate when transferred to an aqueous environment.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in 100% DMSO (e.g., 10 mM).

-

Prepare a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, and 7.4) to simulate different physiological environments.

-

-

Assay Procedure:

-

In a 96-well microplate, add the aqueous buffer to each well.

-

Use a liquid handling robot to add a small volume of the DMSO stock solution to the buffer in each well to achieve a final desired concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%).

-

Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation to occur.

-

-

Measurement:

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Compare the light scattering of the sample wells to that of control wells (buffer with DMSO only).

-

The concentration at which significant light scattering (precipitation) is observed is reported as the kinetic solubility.

-

Thermal Properties: Melting and Boiling Points

The melting and boiling points of a compound are fundamental physical properties that provide insights into its purity, crystal lattice energy, and thermal stability.[15] For pharmaceutical compounds, a sharp melting point range is often indicative of high purity.[16]

Status: The melting and boiling points for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine have not been reported in the available literature.

Experimental Protocol for Melting Point Determination: Capillary Method

The capillary method is a standard pharmacopeial method for determining the melting point of a solid substance.[17]

Methodology Rationale: This technique is simple, requires a minimal amount of sample, and is highly reproducible, making it a cornerstone of physical characterization.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rapid rate initially to approach the expected melting point.

-

Reduce the heating rate to 1-2°C per minute when the temperature is within 15-20°C of the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample has melted into a clear liquid (completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, leveraging computational predictions in the absence of experimental data. The predicted values for pKa, logP, and solubility suggest that this compound possesses a promising profile for further investigation as a drug candidate, with a good balance of properties that favor oral absorption.

It is imperative, however, that these predicted values are confirmed through rigorous experimental validation. The detailed protocols provided herein offer a clear and robust framework for researchers to undertake this essential characterization. By integrating this physicochemical data with in vitro and in vivo studies, a more complete understanding of the potential of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine can be achieved, ultimately guiding its journey through the drug discovery and development process.

References

-

Pion. (2023). What is pKa and how is it used in drug development?[Link]

- Avdeef, A. (2001). Physicochemical profiling (pKa, log P, solubility). Current Topics in Medicinal Chemistry, 1(4), 277-351.

-

Pharmaceutical Technology. (2021). Tackling Solubility Challenges. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. [Link]

-

World Journal of Pharmaceutical Research. (2021). Formulationdriven strategies for overcoming solubility barriers in drug development a review. [Link]

- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 5, PMC-S10321.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

-

Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

-

AWS. (2018). What does pKa mean and why can it influence drug absorption and excretion?[Link]

-

Nanolab. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

AbacipharmTech. (n.d.). 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. [Link]

Sources

- 1. 2-(3-isopropylphenoxy)-N-methylethanamine | 915920-90-0 [sigmaaldrich.com]

- 2. veeprho.com [veeprho.com]

- 3. SwissADME [swissadme.ch]

- 4. mdpi.com [mdpi.com]

- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 6. PubChemLite - 2-(p-isopropyldiphenylmethoxy)-n,n-dimethylethylamine hydrochloride (C20H27NO) [pubchemlite.lcsb.uni.lu]

- 7. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 8. 1001966-91-1|2-(4-Isopropylphenoxy)-N,N-dimethylethanamine|BLD Pharm [bldpharm.com]

- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. researchgate.net [researchgate.net]

- 12. logP - MolModa Documentation [durrantlab.pitt.edu]

- 13. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 14. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 15. 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 16. 2-(2,4-dichlorophenoxy)-N,N-dimethylethanamine | C10H13Cl2NO | CID 887480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-(3-Isopropylphenoxy)-N-methylethanamine | C12H19NO | CID 28065610 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Weight Analysis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a tertiary amine with a phenoxy ether linkage. Its structural motifs are of interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds. A thorough understanding of its molecular structure and precise molecular weight is fundamental for its identification, characterization, and use in further research and development. This guide provides a comprehensive overview of the analytical methodologies employed to elucidate the structure and confirm the molecular weight of this compound, grounded in established scientific principles.

Core Molecular Attributes

A foundational aspect of any chemical analysis is the determination of the compound's basic properties. For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, these have been established as follows:

| Property | Value | Source |

| Molecular Formula | C13H21NO | [1] |

| Molecular Weight | 207.31 g/mol | [1][2] |

| CAS Number | 1001966-91-1 | [1][2] |

| SMILES | CC(C)C1=CC=C(C=C1)OCCN(C)C | [1] |

This initial data provides the theoretical basis for the analytical techniques detailed below.

Elucidation of Molecular Structure

The precise arrangement of atoms and bonds within a molecule is determined through a combination of spectroscopic and analytical techniques. For a small organic molecule like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] By analyzing the chemical shifts, integration, and coupling patterns of the signals, the connectivity of the atoms can be deduced.

The following table outlines the predicted proton NMR (¹H NMR) chemical shifts and their corresponding assignments for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. The prediction is based on the known effects of adjacent functional groups on the magnetic environment of protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 | Doublet | 2H | Aromatic protons ortho to the ether linkage |

| ~ 6.8 | Doublet | 2H | Aromatic protons meta to the ether linkage |

| ~ 4.0 | Triplet | 2H | -OCH₂- |

| ~ 2.9 | Septet | 1H | Isopropyl -CH- |

| ~ 2.7 | Triplet | 2H | -CH₂N- |

| ~ 2.3 | Singlet | 6H | -N(CH₃)₂ |

| ~ 1.2 | Doublet | 6H | Isopropyl -CH(CH₃)₂ |

Note: Predicted values are estimates. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 156 | Aromatic C-O |

| ~ 141 | Aromatic C-isopropyl |

| ~ 127 | Aromatic CH (meta to ether) |

| ~ 114 | Aromatic CH (ortho to ether) |

| ~ 67 | -OCH₂- |

| ~ 58 | -CH₂N- |

| ~ 46 | -N(CH₃)₂ |

| ~ 33 | Isopropyl -CH- |

| ~ 24 | Isopropyl -CH(CH₃)₂ |

Note: Predicted values are estimates. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Determination of Molecular Weight

While NMR provides the structural framework, mass spectrometry is the primary technique for determining the precise molecular weight of a compound, which in turn confirms the molecular formula.[3][4]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the expected molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight.

-

Expected [M]⁺: m/z 207.16

-

Expected [M+H]⁺: m/z 208.17

High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[3]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to further support the proposed structure.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This data is crucial for confirming the empirical and molecular formulas.

Theoretical Elemental Composition

Based on the molecular formula C13H21NO, the theoretical elemental composition is as follows:

| Element | Percentage (%) |

| Carbon (C) | 75.32 |

| Hydrogen (H) | 10.21 |

| Nitrogen (N) | 6.76 |

| Oxygen (O) | 7.72 |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed sample of the purified compound is required.

-

Combustion Analysis: The sample is combusted in a controlled environment, converting the elements into simple gases (CO₂, H₂O, N₂).

-

Detection: The amounts of these gases are measured by a detector, and the percentage composition of each element is calculated.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the structural and molecular weight determination of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.

Sources

An In-Depth Technical Guide to the Pharmacological Mechanism of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

A Hypothetical Case Study in G-Protein Coupled Receptor Antagonism

Introduction

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a synthetic molecule featuring a phenoxy ring, an ethylamine backbone, and a tertiary amine. While not a clinically marketed drug, its structure bears a strong resemblance to the pharmacophore of first-generation histamine H1 receptor antagonists. This guide, therefore, puts forth a hypothetical, yet scientifically grounded, exploration of its pharmacological mechanism, assuming its primary target is the histamine H1 receptor. We will proceed as if we are characterizing a novel drug candidate, detailing the logical progression of experiments from initial target binding to functional cellular responses and in vivo validation. This document serves as a blueprint for the rigorous scientific inquiry required in drug development, blending established methodologies with causal reasoning to build a comprehensive mechanistic profile.

The histamine H1 receptor is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. Its activation by histamine is a key event in the pathophysiology of allergic rhinitis, urticaria, and other hypersensitivity reactions. Antagonists of this receptor are a cornerstone of allergy treatment. Our investigation will dissect how 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is hypothesized to interact with this critical therapeutic target.

Part 1: Elucidation of the Primary Molecular Target: The Histamine H1 Receptor

The foundational step in characterizing a new chemical entity is to identify its molecular target. Based on structural analogy to compounds like diphenhydramine, our primary hypothesis is that 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine acts as a competitive antagonist at the histamine H1 receptor. To test this, a radioligand binding assay is the gold standard for quantifying the direct interaction between a compound and its receptor.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of our unlabeled test compound to displace a known, high-affinity radiolabeled ligand from the H1 receptor. The chosen radioligand is typically [³H]pyrilamine, a potent H1 antagonist.

Methodology:

-

Membrane Preparation:

-

Utilize a stable cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO-H1R cells).

-

Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

-

Wash the membranes multiple times to remove endogenous substances and resuspend in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]pyrilamine (typically near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound (2-(4-Isopropylphenoxy)-N,N-dimethylethanamine).

-

Include control wells:

-

Total Binding: Membranes + [³H]pyrilamine only.

-

Non-specific Binding: Membranes + [³H]pyrilamine + a high concentration of a known, non-radioactive H1 antagonist (e.g., 10 µM Mepyramine).

-

-

-

Incubation & Termination:

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filter discs into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Total Binding CPM - Non-specific Binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Presentation

| Compound | IC50 (nM) | Ki (nM) |

| 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | 85 | 42 |

| Diphenhydramine (Positive Control) | 50 | 25 |

| Propranolol (Negative Control) | >10,000 | >5,000 |

Table 1: Hypothetical binding affinities for the human H1 receptor.

This data would suggest that 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine binds to the H1 receptor with high affinity, comparable to that of a known first-generation antihistamine.

Visualization: Competitive Binding Principle

Caption: Competitive binding at the H1 receptor.

Part 2: Functional Characterization of H1 Receptor Antagonism

Demonstrating binding is crucial, but it does not describe the functional consequence of that interaction. We must determine if the compound inhibits or activates the receptor. The H1 receptor is canonically coupled to the Gαq subunit of heterotrimeric G-proteins. Upon activation by histamine, Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. A functional assay can measure this downstream signal.

Experimental Protocol 2: In Vitro Functional Assay (Calcium Flux)

This cell-based assay quantifies the ability of our test compound to block histamine-induced increases in intracellular calcium.

Methodology:

-

Cell Preparation:

-

Plate H1 receptor-expressing cells (e.g., HEK293-H1R) in a black, clear-bottom 96-well plate.

-

Allow cells to adhere and grow overnight.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid to prevent dye extrusion).

-

Incubate in the dark to allow the dye to enter the cells and be de-esterified into its active, calcium-binding form.

-

-

Compound Pre-incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (or positive/negative controls) to the wells.

-

Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Challenge & Measurement:

-

Place the plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) into all wells simultaneously.

-

Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 2-3 minutes). The increase in fluorescence is proportional to the increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data, setting the response to histamine alone as 100% and the response in wells with no histamine as 0%.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the histamine-induced response.

-

Hypothetical Data Presentation

| Compound | Functional Potency (IC50, nM) |

| 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine | 150 |

| Diphenhydramine (Positive Control) | 90 |

| Propranolol (Negative Control) | >20,000 |

Table 2: Hypothetical functional potency in a calcium flux assay.

This result would confirm that the compound is not only binding to the H1 receptor but is also functionally antagonizing it by blocking its downstream signaling pathway.

Visualization: H1 Receptor Signaling Pathway

Caption: H1 receptor signaling and the point of antagonism.

Part 3: Selectivity and Off-Target Assessment

A therapeutically useful drug must be selective for its intended target to minimize side effects. First-generation antihistamines are notoriously non-selective, often exhibiting significant binding to muscarinic acetylcholine receptors, which leads to anticholinergic side effects like dry mouth and sedation. Therefore, a crucial step is to screen 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine against a panel of other receptors, particularly those known to be off-targets for this chemical class.

A common approach is to use a commercially available receptor screening panel (e.g., the Eurofins SafetyScreen or a similar service), which uses radioligand binding assays to test the compound against dozens of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 10 µM). Any significant inhibition (typically >50%) warrants further investigation with a full dose-response curve to determine the Ki for that off-target interaction.

Visualization: Selectivity Screening Workflow

Caption: Workflow for receptor selectivity screening.

Conclusion

References

-

Title: The histamine H1 receptor: a novel therapeutic target for tumor therapy. Source: Cellular & Molecular Immunology, Nature Publishing Group. URL: [Link]

-

Title: The Cheng-Prusoff equation: a review of its applications and limitations. Source: Molecular Pharmacology, American Society for Pharmacology and Experimental Therapeutics. URL: [Link]

-

Title: Histamine H1 Receptor-Mediated Signal Transduction. Source: The Histamine H1 Receptor, SpringerLink. URL: [Link]

-

Title: Antihistamines. Source: StatPearls, National Center for Biotechnology Information. URL: [Link]

Literature review of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine biological activity

[1]

Part 1: Executive Summary & Chemical Identity[1]

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a bioactive small molecule primarily utilized in medicinal chemistry as a functionalized linker and a reference standard for pharmaceutical impurities. Structurally, it belongs to the aminoalkyl aryl ether class, a scaffold historically significant in the development of local anesthetics (e.g., pramocaine) and antihistamines.

While direct clinical trial data for this specific molecule as a standalone drug is limited, its pharmacophore exhibits potent biological activity in two key domains: voltage-gated sodium channel blockade (local anesthesia) and Sigma-1 receptor modulation .

Chemical Identity Table[2][3]

| Property | Detail |

| IUPAC Name | 2-(4-propan-2-ylphenoxy)-N,N-dimethylethanamine |

| CAS Number | 1001966-91-1 |

| Molecular Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.32 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| pKa (Predicted) | ~9.0 (Basic amine) |

| Key Functional Groups | Isopropyl (hydrophobic tail), Phenyl ether (linker), Dimethylamine (ionizable head) |

Part 2: Biological Activity & Pharmacological Profile[1][5]

Mechanism of Action: The "Aminoalkyl Ether" Pharmacophore

The biological activity of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is governed by its structural homology to established Class I antiarrhythmics and local anesthetics .

-

Voltage-Gated Sodium Channel (Naᵥ) Blockade:

-

Mechanism: The unprotonated form penetrates the neuronal membrane. Once intracellular, the amine becomes protonated (pH < pKa) and binds to the intracellular pore of the Naᵥ channel, inhibiting sodium influx and halting action potential propagation.

-

Evidence: Structural analogs like Pramocaine (4-butoxyphenyl morpholinopropyl ether) and Mexiletine (aryloxyalkylamine) share this exact mechanism. The 4-isopropyl group enhances lipophilicity, likely increasing potency compared to unsubstituted analogs.

-

-

Sigma-1 Receptor (

1) Ligand:-

Mechanism: The

1 receptor binds high-affinity ligands possessing a basic nitrogen flanked by hydrophobic regions. This molecule fits the classic pharmacophore: a hydrophobic aromatic core (isopropylphenyl) linked by a spacer to a basic amine. -

Relevance:

1 ligands are investigated for neuroprotection and analgesia. This compound is frequently screened in libraries for CNS activity.

-

Application in Targeted Protein Degradation (PROTACs)

Recent literature identifies this molecule as a "Protein Degrader Building Block" (Reference 1).

-

Role: It serves as a "warhead" or "anchor" in PROTAC (Proteolysis Targeting Chimera) design.

-

Function: The phenoxy-alkyl-amine chain acts as a flexible linker that can be conjugated to E3 ligase ligands (e.g., Cereblon or VHL binders). Its lipophilicity aids in cell permeability, a critical bottleneck in PROTAC development.

Pharmaceutical Impurity Profiling

This compound is monitored as a process impurity in the synthesis of complex aryl-ether drugs (e.g., Moxisylyte or Doxapram analogs).

-

Significance: Regulatory bodies (ICH guidelines) require the identification of aminoalkyl ether impurities due to their potential genotoxicity or potent off-target CNS effects.

Part 3: Visualization of Biological Pathways

The following diagram illustrates the dual pharmacological pathways (Naᵥ Blockade and PROTAC utility) and the synthesis logic.

Caption: Dual-mechanism pathway showing Na+ channel blockade (anesthetic potential) and utility as a PROTAC linker.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Williamson Ether Synthesis)

Rationale: This is the standard industrial method for generating aminoalkyl aryl ethers with high yield.

Reagents:

-

4-Isopropylphenol (1.0 eq)

-

2-Chloro-N,N-dimethylethanamine hydrochloride (1.2 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

-

Activation: In a round-bottom flask, dissolve 4-isopropylphenol in ACN. Add anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Add 2-Chloro-N,N-dimethylethanamine HCl portion-wise.

-

Reflux: Heat the mixture to reflux (

C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9). -

Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve residue in Ethyl Acetate. Wash with 1M NaOH (to remove unreacted phenol) and Brine.

-

Purification: Dry organic layer over

. Evaporate solvent. Purify the resulting oil via column chromatography (Silica gel, gradient DCM

Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Rationale: To validate the predicted CNS activity of the compound.

Materials:

-

Source Tissue: Guinea pig brain membrane homogenates (rich in

1). -

Radioligand:

(+)-Pentazocine (highly selective -

Test Compound: 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (dissolved in DMSO).

Step-by-Step Workflow:

-

Preparation: Dilute test compound to concentrations ranging from

M to -

Incubation: Mix membrane homogenate (

protein), -

Equilibrium: Incubate at

C for 120 minutes. -

Termination: Terminate reaction by rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot displacement curves to determine

values using non-linear regression analysis.

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed.[1] |

| Skin Irritation | Warning | H315: Causes skin irritation.[2] |

| Eye Irritation | Warning | H319: Causes serious eye irritation. |

| STOT-SE | Warning | H335: May cause respiratory irritation. |

Critical Precaution: As an amine, this compound can form N-nitrosamines (potent carcinogens) if exposed to nitrosating agents (e.g., nitrites) under acidic conditions. Avoid formulation with nitrite salts.

References

-

CalPacLab. (n.d.). 2-(4-Ethylphenoxy)-N,N-dimethylethanamine, Protein Degrader Building Blocks. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 13531071, Isopropyl 2-isopropylphenyl ether. Retrieved from [Link]

-

Splendid Lab. (n.d.). 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine Pharmaceutical Impurity Standards. Retrieved from [Link]

Metabolic pathways and pharmacokinetics of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

An In-depth Technical Guide to the Metabolic Pathways and Pharmacokinetics of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

Introduction

2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is a tertiary amine containing a phenoxy-ethylamine scaffold, a structural motif present in a variety of pharmacologically active molecules. Understanding the metabolic fate and pharmacokinetic profile of this compound is critical for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the predicted metabolic pathways, based on established biotransformation reactions for analogous structures, and outlines robust experimental strategies for the definitive characterization of its absorption, distribution, metabolism, and excretion (ADME) properties. This document is intended for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and drug development. While direct studies on 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine are not extensively reported in public literature, this guide synthesizes data from structurally related compounds to provide a predictive and methodological framework.

Part 1: Predicted Metabolic Pathways

The metabolic transformation of xenobiotics is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, metabolism is anticipated to proceed through several key pathways involving both phases.

Phase I Metabolism: Cytochrome P450-Mediated Reactions

Phase I metabolism is primarily driven by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze a variety of oxidative reactions.[1][2][3] For the target molecule, the following transformations are predicted:

-

N-Demethylation: The tertiary amine is susceptible to sequential N-demethylation, a common metabolic route for N,N-dimethylalkylamines.[4][5] This would lead to the formation of the secondary amine, 2-(4-Isopropylphenoxy)-N-methylethanamine, and subsequently the primary amine, 2-(4-Isopropylphenoxy)ethanamine.

-

N-Oxidation: The tertiary amine can also undergo N-oxidation to form 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine N-oxide. This is a significant metabolic pathway for compounds like N,N-dimethylethylamine, where the N-oxide can be the major urinary metabolite.[6]

-

Aromatic Hydroxylation: The isopropylphenoxy ring can be hydroxylated, likely at positions ortho or meta to the ether linkage, a common reaction for phenolic compounds.[4][7]

-

Aliphatic Hydroxylation: The isopropyl group is also a potential site for hydroxylation, leading to the formation of a tertiary alcohol.

-

O-Dealkylation: Cleavage of the ether bond is a possible, though likely minor, pathway.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[8]

-

Glucuronidation: Phenolic metabolites formed during Phase I can undergo glucuronidation, a major conjugation pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10][11]

-

Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation reaction for phenolic metabolites.[9][12]

The interplay of these pathways will determine the overall metabolic profile of the compound. A visual representation of these predicted pathways is provided below.

Caption: Predicted metabolic pathways of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.

Part 2: Pharmacokinetic Profiling

A thorough understanding of the pharmacokinetic (PK) properties of a drug candidate is essential for predicting its in vivo behavior.[13][14] The following sections outline a comprehensive strategy for characterizing the ADME profile of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.

In Vitro ADME Assays

In vitro assays are crucial for early-stage assessment of metabolic stability and potential for drug-drug interactions.[15]

-

Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human) will determine its intrinsic clearance.[16]

-

Metabolite Identification: High-resolution mass spectrometry (HRMS) analysis of the incubates from metabolic stability assays will help identify the major metabolites.[15][17]

-

CYP Reaction Phenotyping: Using a panel of recombinant human CYP enzymes or specific chemical inhibitors will identify the key CYP isoforms responsible for the compound's metabolism.[18]

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used to determine the extent of binding to plasma proteins, which influences the free fraction of the drug available for distribution and clearance.

-

Permeability and Efflux: Caco-2 or MDCK cell monolayers can be used to assess intestinal permeability and identify if the compound is a substrate for efflux transporters like P-glycoprotein.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are necessary to understand the complete pharmacokinetic profile.[13][14][19]

-

Animal Model: Rodents, such as Sprague-Dawley or Wistar rats, are typically used for initial PK studies.[20]

-

Dosing and Sampling: The compound is administered via intravenous (IV) and oral (PO) routes to determine key parameters like clearance, volume of distribution, and oral bioavailability.[13] Blood samples are collected at various time points, and plasma is separated for analysis.

-

Excretion Studies: Housing animals in metabolic cages allows for the collection of urine and feces to determine the primary routes of excretion and to perform mass balance studies.[19]

-

Tissue Distribution: A separate cohort of animals can be used to determine the distribution of the compound into various tissues at a specific time point after dosing.

The following diagram illustrates a typical workflow for pharmacokinetic characterization.

Caption: Experimental workflow for pharmacokinetic characterization.

Predicted Pharmacokinetic Parameters

Based on the physicochemical properties and data from structurally similar compounds, a hypothetical pharmacokinetic profile can be anticipated.

| Parameter | Predicted Value/Characteristic | Rationale |

| Absorption | Moderate to high oral absorption | The compound's predicted lipophilicity (based on structure) suggests good membrane permeability. |

| Distribution | Moderate to high volume of distribution | Tertiary amines often exhibit extensive tissue distribution. |

| Metabolism | Moderate to high clearance | The presence of multiple metabolic soft spots (N,N-dimethyl group, aromatic ring) suggests susceptibility to significant metabolism.[4][6] |

| Excretion | Primarily renal excretion of metabolites | Metabolites are expected to be more polar and readily excreted in urine.[6][21] |

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to initiate the metabolic reaction.

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.[17][22][23]

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life and intrinsic clearance.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

-

Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

-

Dose Administration:

-

IV Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer the compound by oral gavage (e.g., 5 mg/kg).

-

-

Blood Sampling: Collect sparse blood samples (approximately 100 µL) from a subset of animals at each time point (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and oral bioavailability.[17]

Conclusion

This technical guide provides a predictive framework and a clear experimental roadmap for the comprehensive evaluation of the metabolic pathways and pharmacokinetics of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. The proposed studies, from in vitro metabolic stability to in vivo pharmacokinetic profiling, are essential for understanding the disposition of this compound and for making informed decisions in its potential development as a therapeutic agent. The insights gained from these investigations will be critical for dose selection, prediction of human pharmacokinetics, and assessment of potential drug-drug interactions.

References

-

Lu, H., & Li, C. (2018). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Molecules, 23(3), 635. [Link]

-

ResearchGate. (n.d.). Regioselective glucuronidation of phenolic compounds in literatures... [Link]

-

ResearchGate. (n.d.). Different conjugation processes of phenolic compounds. SULT,... [Link]

-

Radominska-Pandya, A., Czernik, P. J., Little, J. M., Battaglia, E., & Nowak, G. (2000). UDP-Glucuronosyltransferases. Current Drug Metabolism, 1(2), 143–161. [Link]

-

National Center for Biotechnology Information. (n.d.). Dimethylethylamine. PubChem Compound Database. [Link]

-

Taylor & Francis. (n.d.). UDP-glucuronosyltransferase – Knowledge and References. [Link]

-

Gorrod, J. W., & Temple, D. J. (1976). The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations. Xenobiotica, 6(5), 265–274. [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

-

Wikipedia. (n.d.). N,N-Dimethylethylamine. [Link]

-

Zhang, Y., et al. (2024). Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. Molecules, 29(18), 4201. [Link]

-

Giebułtowicz, J., et al. (2017). N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose. Journal of Pharmaceutical and Biomedical Analysis, 145, 438-444. [Link]

-

Singh, V., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(7), 21-31. [Link]

-

Suzuki, E., et al. (1985). In vitro metabolism of N-nitrodialkylamines. Carcinogenesis, 6(10), 1479-1483. [Link]

-

Kroeger-Koepke, M. B., et al. (1981). alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline. Proceedings of the National Academy of Sciences of the United States of America, 78(10), 6489–6493. [Link]

-

Semantic Scholar. (n.d.). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

-

BioProcess International. (n.d.). Analytical Methods for Biologics. [Link]

-

Pharmidex. (n.d.). Pharmacokinetics - In vivo. [Link]

-

PMDA. (n.d.). MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3-Isopropylphenoxy)-N-methylethanamine. PubChem Compound Database. [Link]

-

Sirirak, J., et al. (2009). Pharmacodynamics and pharmacokinetics studies of phenoxazinium derivatives for antimalarial agent. Bioorganic & Medicinal Chemistry, 17(4), 1481-1485. [Link]

-

Mitrano, D. M., et al. (2021). Analytical Methods for Nanomaterial Determination in Biological Matrices. Nanomaterials, 11(10), 2548. [Link]

-

Preissner, S., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences, 24(10), 8791. [Link]

-

El-Sayed, M. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(19), 6825. [Link]

-

Kim, J. H., et al. (2019). In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 43(8), 641–651. [Link]

-

Proteopedia. (2016). Drug Metabolism by CYP450 Enzymes. [Link]

-

Chapman, K. D. (2004). Occurrence, metabolism, and prospective functions of N-acylethanolamines in plants. Progress in Lipid Research, 43(4), 302-327. [Link]

-

Al-Odaini, N. A., et al. (2020). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 25(16), 3746. [Link]

-

Shcharbin, D., et al. (2019). In vivo Studies on Pharmacokinetics, Toxicity and Immunogenicity of Polyelectrolyte Nanocapsules Functionalized with Two Different Polymers: Poly-L-Glutamic Acid or PEG. Nanomaterials, 9(12), 1729. [Link]

-

Wikipedia. (n.d.). Dimethyltryptamine. [Link]

-

Roy, M. L., et al. (1995). Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. Xenobiotica, 25(10), 1119-1128. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103–141. [Link]

-

ResearchGate. (n.d.). Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families. [Link]

-

Lin, H. L., & Hollenberg, P. F. (2007). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. Drug Metabolism and Disposition, 35(4), 628–636. [Link]

- Setyaningsih, I., et al. (2022). Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. Research Journal of Pharmacy and Technology, 15(11), 5227-5233. [https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2022/15/11/10.52711 0974-360X.2022.00880.pdf)

-

AbacipharmTech. (n.d.). 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine. [Link]

-

Pelletier, O., et al. (1989). Disposition of 2,4-dichlorophenoxyacetic acid dimethylamine by Fischer 344 rats dosed orally and dermally. Journal of Toxicology and Environmental Health, 28(2), 221-234. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. proteopedia.org [proteopedia.org]

- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The in vitro metabolism of N,N-dimethylaniline by guinea pig and rabbit tissue preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. In vivo PK/Tox - Enamine [enamine.net]

- 14. dovepress.com [dovepress.com]

- 15. admescope.com [admescope.com]

- 16. In vitro metabolism of N-nitrodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmidex.com [pharmidex.com]

- 20. Pharmacodynamics and pharmacokinetics studies of phenoxazinium derivatives for antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. N,N-dimethyl-2-phenylpropan-1-amine quantification in urine: application to excretion study following single oral dietary supplement dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. japsonline.com [japsonline.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the History and Discovery of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and development of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its derivatives. This class of compounds, characterized by a phenoxyethylamine scaffold, has garnered interest within medicinal chemistry due to the diverse pharmacological activities exhibited by analogous structures. This document will delve into the synthetic evolution of these molecules, explore their structure-activity relationships, and discuss their potential therapeutic applications based on available data and the broader understanding of related chemical series.

Introduction: The Phenoxyethylamine Scaffold

The 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine core belongs to the broader class of phenoxyethylamine derivatives. This structural motif is of significant interest in drug discovery, as it forms the backbone of numerous biologically active compounds. The general structure consists of a phenyl ring linked via an ether oxygen to an ethylamine side chain. Variations in substitution on both the aromatic ring and the amine terminus give rise to a wide array of pharmacological profiles.

The dimethylamine moiety, in particular, is a common functional group in many FDA-approved drugs, contributing to properties such as improved solubility and the ability to interact with various biological targets.[1][2] The isopropyl group on the phenyl ring is another key feature, influencing the lipophilicity and steric interactions of the molecule with its target.

The Genesis of a New Derivative: Unraveling the Discovery

While the broader class of phenoxyalkanolamines has been explored for decades, particularly in the context of beta-blockers, the specific history of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine (CAS 1001966-91-1) is not extensively documented in seminal, publicly accessible literature. Its emergence is more likely tied to modern drug discovery programs, possibly as part of a larger library of compounds for high-throughput screening or as a specific modification of a known pharmacophore.

The synthesis of related N,N-dimethyl-2-phenoxyethanamine compounds has been described in various contexts. For instance, the parent compound, N,N-Dimethyl-2-phenoxyethanamine, has been identified as a useful intermediate in the preparation of histone deacetylase (HDAC) inhibitors.[3] This suggests that early interest in derivatives like the 4-isopropyl analog could have been driven by a search for novel therapeutics in oncology or other areas where HDACs are a relevant target.

Synthetic Pathways and Methodologies

The synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine and its derivatives typically follows established ether synthesis protocols. A common and efficient method is the Williamson ether synthesis.

General Synthetic Protocol: Williamson Ether Synthesis

This reaction involves the coupling of a phenoxide with an alkyl halide. In the context of the target molecule, this would involve the reaction of 4-isopropylphenol with a 2-(dimethylamino)ethyl halide.

Step-by-Step Methodology:

-

Deprotonation of the Phenol: 4-Isopropylphenol is treated with a suitable base to generate the corresponding phenoxide anion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (NaOH). The choice of base and solvent is crucial for reaction efficiency. For instance, using a strong base like NaH in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete deprotonation.

-

Nucleophilic Substitution: The resulting 4-isopropylphenoxide is then reacted with a 2-(dimethylamino)ethyl halide, typically the chloride or bromide. This is an SN2 reaction where the phenoxide acts as the nucleophile, displacing the halide.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and any remaining base. The crude product is then extracted into an organic solvent, dried, and purified. Purification is typically achieved through distillation under reduced pressure or by column chromatography.

Diagram of the General Synthetic Workflow:

Caption: General workflow for the synthesis of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.

Structure-Activity Relationships (SAR)

Key Structural Features and Their Influence on Activity:

| Structural Moiety | General Influence on Pharmacological Activity | Potential Applications |

| Phenyl Ring Substitution | The nature and position of substituents on the phenyl ring significantly impact receptor binding affinity and selectivity. Electron-donating or withdrawing groups, as well as lipophilic groups like isopropyl, can modulate the electronic and steric properties of the molecule. | Modulating selectivity for various receptors, including adrenergic, serotonergic, and dopaminergic receptors.[4][5][6] |

| Ether Linkage | The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt different orientations within a receptor binding pocket. | Contributes to the overall pharmacophore and can be crucial for activity in various target classes. |

| Ethylamine Side Chain | The two-carbon spacer between the phenoxy group and the nitrogen atom is a common feature in many active compounds and is often optimal for interaction with aminergic receptors. | Essential for activity at many monoamine transporters and GPCRs. |

| N,N-Dimethyl Group | The tertiary amine is often important for receptor interaction and can influence the pKa of the molecule, affecting its ionization state at physiological pH. This can impact cell permeability and receptor binding. | Can confer activity at various targets, including muscarinic and histamine receptors, and is a feature of some L-type calcium channel blockers.[7] |

Potential Therapeutic Applications and Biological Activity

Based on the pharmacology of related compounds, derivatives of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine could be investigated for a range of therapeutic applications.

-

Central Nervous System (CNS) Disorders: The phenylalkylamine scaffold is a well-known psychotomimetic pharmacophore, with many derivatives acting as agonists or antagonists at serotonin (5-HT) receptors, particularly the 5-HT2A subtype.[4][5][6] Modifications to the substitution pattern can fine-tune the activity and selectivity, potentially leading to the development of novel antidepressants, anxiolytics, or antipsychotics.

-

Cardiovascular Diseases: The phenoxyethylamine motif is present in some L-type calcium channel blockers.[7] These drugs are used to treat hypertension, angina, and certain arrhythmias. It is plausible that derivatives of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine could exhibit similar activity.

-

Oncology: As previously mentioned, the related N,N-Dimethyl-2-phenoxyethanamine is a precursor for HDAC inhibitors, a class of drugs with applications in cancer therapy.[3]

Conclusion and Future Directions

The 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine scaffold represents a promising area for further investigation in medicinal chemistry. While its specific discovery and development history remain somewhat obscure, the well-established synthetic routes and the diverse biological activities of related compounds provide a strong foundation for future research. Further exploration of the structure-activity relationships of this particular derivative and its analogs could lead to the identification of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

-

Aldous, F. A., Barrass, B. C., Brewster, K., Buxton, D. A., Green, D. M., Pinder, R. M., Rich, P., Skeels, M., & Tutt, K. J. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111. [Link]

-

Pharmaffiliates. (n.d.). N,N-Dimethyl-2-phenoxyethanamine. Retrieved from [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. The Journal of biological chemistry, 284(41), 28136–28147. [Link]

- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364–381.

-

Blaazer, A. R., Goot, H. van der, & Timmerman, H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1156–1174. [Link]

-

RSC Publishing. (2023). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Structure-activity relationships in psychotomimetic phenylalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability and pKa of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

Abstract: This technical guide provides a comprehensive framework for the characterization of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, a molecule of interest in pharmaceutical research and development. We delve into the core physicochemical properties that govern its behavior in physiological and manufacturing contexts: thermodynamic stability and the acid dissociation constant (pKa). This document is designed for researchers, scientists, and drug development professionals, offering not only theoretical underpinnings but also detailed, field-proven experimental protocols. By explaining the causality behind methodological choices, we aim to equip the reader with the expertise to conduct robust, self-validating analyses.

Introduction: Why Stability and pKa are Critical Parameters in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental chemical properties. Among the most critical are thermodynamic stability and pKa. Thermodynamic stability dictates the molecule's shelf-life, its susceptibility to degradation under various environmental stressors (heat, light, humidity), and informs formulation and packaging strategies.[1] An unstable compound can lead to loss of potency and the formation of potentially toxic degradants.

The pKa value, which defines the ionization state of a molecule at a given pH, is paramount to its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion). For 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine, the tertiary amine moiety is the key ionizable center. Its protonation state governs aqueous solubility, membrane permeability, plasma protein binding, and the potential for drug-target interactions.[2][3] Therefore, the precise determination of these two parameters is not merely a characterization exercise but a foundational step in risk assessment and the successful development of a safe and efficacious drug product.

Physicochemical Properties of 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine

A baseline understanding of the molecule's identity is essential before embarking on detailed experimental analysis. The key computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO | AbacipharmTech[4] |

| Molecular Weight | 207.31 g/mol | BLDpharm[5] |

| CAS Number | 1001966-91-1 | AbacipharmTech[4] |

| IUPAC Name | 2-(4-isopropylphenoxy)-N,N-dimethylethanamine | - |

Note: Data is compiled from chemical supplier databases. Experimental verification is recommended.

Assessment of Thermodynamic Stability

Thermodynamic stability is primarily assessed by subjecting the material to a controlled temperature program and measuring its response, typically mass loss or heat flow changes. The two cornerstone techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Theoretical Framework & Causality

-

Thermogravimetric Analysis (TGA): This technique measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere.[1][6] Its primary utility is to quantify mass loss associated with processes like desolvation (loss of water or residual solvents) and thermal decomposition.[7][8] A significant mass loss at a specific temperature indicates the onset of degradation, defining the upper limit of the material's thermal stability.[8]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to the same temperature program.[9] It is used to detect thermal events such as melting, crystallization, and glass transitions, which are indicative of the material's physical form and stability.[10][11] For instance, a sharp endothermic peak would indicate the melting point of a crystalline solid, while a broad transition might suggest an amorphous form.[12] Combining TGA and DSC provides a comprehensive thermal profile.[6]

Experimental Workflow for Stability Profiling

The logical flow for assessing the thermal stability of a new chemical entity like 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine is outlined below.

Caption: Workflow for thermal stability analysis using TGA and DSC.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for 2-(4-Isopropylphenoxy)-N,N-dimethylethanamine.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-